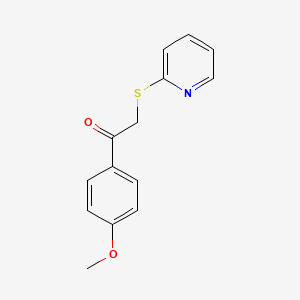

![molecular formula C18H28N2O2 B5564153 N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

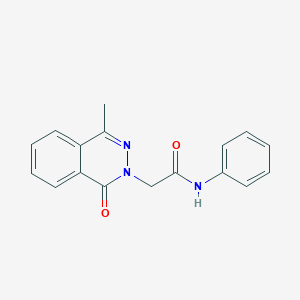

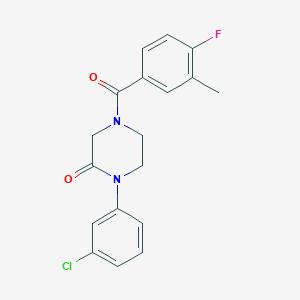

The compound “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide” would depend on its specific molecular structure. For example, a related compound, 3-(4-Methyl-1-piperidinyl)propylamine, is a solid at room temperature .Scientific Research Applications

Synthesis and Receptor Studies

A study on the synthesis of antagonists for muscarinic (M3) receptors found that compounds with specific substituents, including variations similar to N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide, exhibited potent antagonist activities. These findings suggest potential applications in treating disorders associated with muscarinic receptors, such as overactive bladder and chronic obstructive pulmonary disease (Broadley et al., 2011).

Pharmacological Evaluations

In another study, derivatives of N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide were evaluated for their analgesic properties. Specifically, the diastereoisomers and enantiomers of related compounds demonstrated significant analgesic activity, highlighting the potential for developing new pain management solutions (van Bever et al., 1974).

Radioligand Binding and Imaging Studies

A study focusing on the radiosynthesis of new ligands for serotonin-5HT2-receptors identified a compound with high affinity and selectivity for 5HT2-receptors. This compound's structural similarity to N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide positions it as a promising tracer for γ-emission tomography, potentially aiding in the study of psychiatric disorders (Mertens et al., 1994).

Novel Analgesics with High Safety Margin

Research on N-4-substituted derivatives demonstrated extremely potent analgesic effects with an unusually high safety margin. These findings indicate the compound's significance in developing safer analgesic medications, further emphasizing the therapeutic potential of N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide and its analogs (van Bever et al., 1976).

Anti-Acetylcholinesterase Activity

Another research avenue explored the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural features with N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide. These studies provide insights into developing treatments for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Future Directions

properties

IUPAC Name |

N-[3-(4-methylpiperidin-1-yl)propyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-15-9-13-20(14-10-15)12-6-11-19-18(21)16(2)22-17-7-4-3-5-8-17/h3-5,7-8,15-16H,6,9-14H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDWXFVHHIZAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCNC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methylpiperidin-1-yl)propyl]-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)